molecular formula C6H7BrN2O B2959473 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one CAS No. 1528580-99-5

5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one

Cat. No. B2959473
CAS RN: 1528580-99-5
M. Wt: 203.039
InChI Key: OERSSKTYLDIFNJ-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is a chemical compound with the molecular formula C6H7BrN2O and a molecular weight of 203.04 . It is also known by other names such as 5-Bromo-4-hydroxy-2-ethylpyrimidine and 4(3H)-Pyrimidinone, 5-bromo-2-ethyl .


Synthesis Analysis

The synthesis of this compound and similar compounds is often achieved through the Biginelli reaction . This is a multicomponent reaction involving an aldehyde, a β-ketoester, and urea . The reaction is typically catalyzed by a reusable and heterogeneous catalyst . The methodology provides an efficient and improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H7BrN2O . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The Biginelli reaction used in the synthesis of this compound is a type of multicomponent reaction . It involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2 (1 H )-ones, also known as DHPMs . The reaction is carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, solubility, and spectral data (NMR, IR, etc.) may be available from suppliers or in specific databases.

Scientific Research Applications

Antibacterial and Antifungal Applications

The solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, including structures similar to 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one, has been explored for its potential antibacterial and antifungal activities. These compounds, characterized by their ease of synthesis and good yields, have shown promising antibacterial and antifungal effects in evaluations, highlighting their potential in developing new antimicrobial agents (Sharma et al., 2022).

Antiviral Activities

Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which share a structural relationship with this compound, has demonstrated marked inhibitory effects on retrovirus replication in cell culture. These findings indicate the potential of such compounds in antiviral therapy, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003).

Synthetic and Catalytic Methodologies

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones, including derivatives of this compound, has seen advancements through various catalytic systems and conditions. These methodologies not only provide efficient routes to these compounds but also open up new avenues for the development of pharmaceuticals and materials with enhanced properties (Kefayati et al., 2012; Gholap et al., 2004).

Structural and Mechanistic Insights

The study and manipulation of the structural aspects of dihydropyrimidines, including the exploration of C-5 substituted analogs, have contributed to a deeper understanding of their chemical reactivity and biological activity. This research has implications for the design of compounds with targeted pharmacological activities, underscoring the versatility and potential of the dihydropyrimidine scaffold (Rathwa et al., 2018).

Mechanism of Action

While the specific mechanism of action for 5-Bromo-2-ethyl-3,4-dihydropyrimidin-4-one is not mentioned in the retrieved documents, DHPMs, a class of compounds to which it belongs, are known for their versatile biological activity . They possess a broad range of pharmacological activities and are widely used in pharmaceutical applications . They have potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, as well as antimalarial and antitubercular effects .

properties

IUPAC Name

5-bromo-2-ethyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-2-5-8-3-4(7)6(10)9-5/h3H,2H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERSSKTYLDIFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1528580-99-5
Record name 5-bromo-2-ethyl-3,4-dihydropyrimidin-4-one
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